3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid
Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid, also known as FMCPA, is a compound that is used in a variety of scientific research applications. FMCPA is an analog of the compound fluoren-9-ylmethoxycarbonylamino acid (FMCA), which is a carboxylic acid derivative that has been used for many years in various scientific applications. FMCPA has a high degree of solubility in a variety of solvents, and it has been used in the synthesis of various compounds. The compound has been used in a variety of research applications, including the study of biochemical and physiological effects, as well as for laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Fluorene Derivatives : Research includes the synthesis of fluorene derivatives, which are crucial for various scientific applications. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the potential of fluorene-based compounds in chemical synthesis (Le & Goodnow, 2004).
Protection of Hydroxy-Groups
- Use in Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the fluorene family, is used to protect hydroxy-groups in various chemical syntheses. This allows for the safe manipulation of sensitive functional groups in complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Photophysical Properties and Bioimaging
- Fluorescence and Imaging Applications : Fluorene derivatives show significant potential in bioimaging. For example, certain water-soluble fluorene derivatives demonstrate linear photophysical properties and two-photon absorption, making them suitable for bioimaging applications (Morales et al., 2010).
Polymers and Functional Materials
- Application in Polymers and Functional Materials : Fluorene structures are extensively used in creating various polymers and functional materials. Their unique properties, like thermal stability and UV-Vis spectrum characteristics, make them suitable for a wide range of applications, including in photosensitive materials and OLEDs (Wang Ji-ping, 2011).
Fluorescent Amino Acids
- Genetic Encoding in Proteins : The ability to genetically encode fluorophores into proteins, using fluorescent amino acids related to the fluorene family, provides a significant tool for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Synthesis of Peptide Amides
- Solid Phase Synthesis of Peptides : Fluorene derivatives are used in the synthesis of peptide amides, highlighting their role in facilitating the production of complex biological molecules (Funakoshi et al., 1988).
Chemical Sensors and Organic Electronics
- Development of Chemical Sensors and Organic Electronics : Fluorene-based compounds have been explored for their application in creating sensitive chemical sensors and high-performance materials for organic electronics, such as OLEDs (Bojarska et al., 2020).
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERQNLGPZUNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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